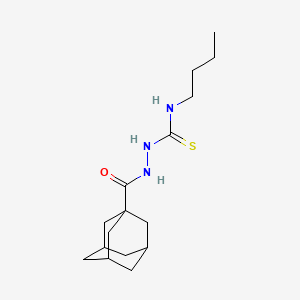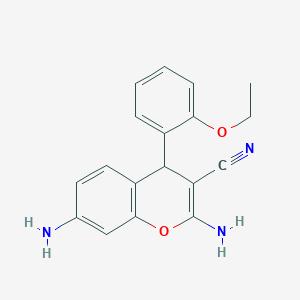
2,7-diamino-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-diamino-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile, also known as DEPEC, is a chemical compound that belongs to the class of chromene derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Wirkmechanismus
The mechanism of action of 2,7-diamino-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile involves the inhibition of various enzymes and proteins, including topoisomerase II, tubulin, and beta-secretase. This compound also induces oxidative stress and DNA damage, leading to the activation of apoptotic pathways in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while exhibiting minimal toxicity towards normal cells. Additionally, this compound has been shown to inhibit the formation of amyloid-beta peptides, which are responsible for the development of Alzheimer's disease. This compound has also been shown to exhibit fluorescent properties, making it a potential probe for the detection of metal ions in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,7-diamino-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile in lab experiments is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, this compound exhibits fluorescent properties, making it a potential tool for the detection of metal ions in biological systems. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 2,7-diamino-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile. One direction is the development of new this compound derivatives with improved solubility and efficacy. Additionally, the use of this compound as a fluorescent probe for the detection of metal ions in biological systems can be further explored. Furthermore, the potential of this compound as a therapeutic agent for the treatment of Alzheimer's disease can be investigated in more detail. Finally, the mechanism of action of this compound can be further elucidated to improve our understanding of its anticancer and neuroprotective properties.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in medicinal chemistry, biochemistry, and materials science. Its potent anticancer activity, neuroprotective properties, and fluorescent properties make it a promising candidate for the development of new therapies and diagnostic tools. Further research on this compound is necessary to fully understand its mechanism of action and to explore its potential applications in various fields.
Synthesemethoden
The synthesis of 2,7-diamino-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile involves the reaction of 2-ethoxybenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with 2,7-diaminofluorene in the presence of glacial acetic acid and refluxed for several hours to yield this compound.
Wissenschaftliche Forschungsanwendungen
2,7-diamino-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. Research has shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound works by inducing apoptosis, which is a programmed cell death mechanism, in cancer cells. Additionally, this compound has shown promising results in the treatment of Alzheimer's disease, as it inhibits the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain. Furthermore, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
IUPAC Name |
2,7-diamino-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-2-22-15-6-4-3-5-12(15)17-13-8-7-11(20)9-16(13)23-18(21)14(17)10-19/h3-9,17H,2,20-21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKPSJYPXBVNCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-chlorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5066444.png)
![2,2'-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]imino}diethanol](/img/structure/B5066455.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B5066465.png)
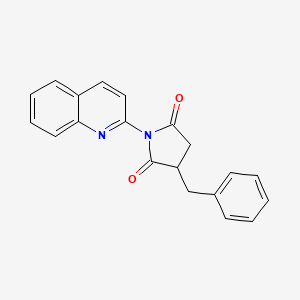
![N-[2-(benzylthio)ethyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5066486.png)
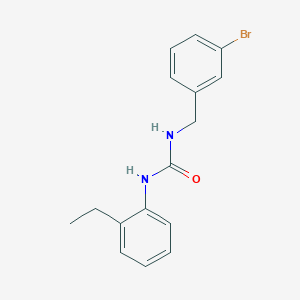
![3-cyclohexyl-5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5066496.png)
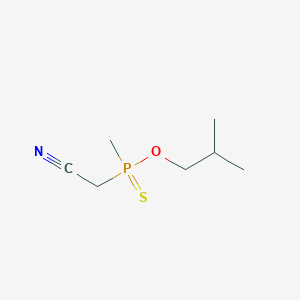
![1-[6-(3-phenoxyphenoxy)hexyl]piperidine](/img/structure/B5066506.png)

![2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5066532.png)

![N-[2-(4-morpholinyl)-2-oxoethyl]-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B5066551.png)
